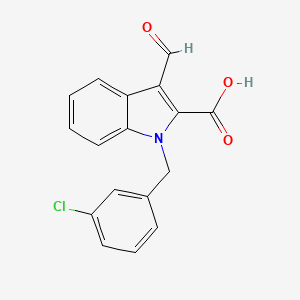

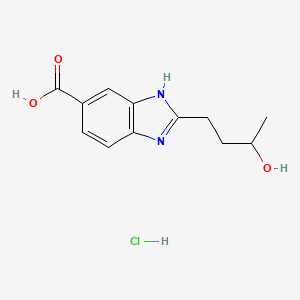

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

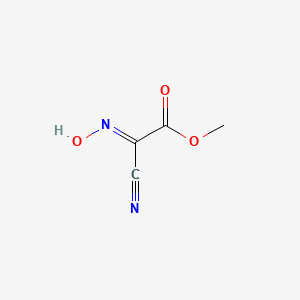

“1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also has a carboxylic acid group, a formyl group, and a chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the indole group. The chlorobenzyl group might add some steric hindrance .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are typically acidic, and the presence of the chlorobenzyl group could increase the compound’s lipophilicity .

科学的研究の応用

Synthetic Applications

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is used in various synthetic applications. For instance, it serves as a starting material in the Ullmann coupling reaction to produce substituted 1-acetyl-1H-indol-3-yl acetates. These compounds are precursors in chromogenic compounds that aid in identifying microorganisms (Dominguez et al., 2009).

Biological Activity

This compound has been utilized in the synthesis of indole-2-carboxylic acid derivatives, which have significant antibacterial and moderate antifungal activities. These derivatives show potential as therapeutic agents due to their antimicrobial properties (Raju et al., 2015).

Chemical Transformations

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is involved in chemical transformations like the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from sulfomethyl groups (Pete et al., 2003).

Molecular Docking Studies

In recent studies, the compound has been used in molecular docking to understand binding interactions with target proteins. This application is crucial in the development of new drugs and understanding their mechanisms (Ganga Reddy et al., 2022).

Novel Synthetic Intermediates

The compound is key in creating novel synthetic intermediates for various chemical reactions. For example, it's used in the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates in synthetic chemistry (Pete et al., 2006).

Selective Receptor Antagonist

It has been synthesized as a part of compounds acting as selective glycine-site NMDA receptor antagonists, showing potential in neurological therapeutic applications (Baron et al., 2005).

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRBVQJKRJDMOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)